[1-(Pyridin-2-ylmethyl)piperidin-3-yl]methanol dihydrochloride
Description
Properties
IUPAC Name |
[1-(pyridin-2-ylmethyl)piperidin-3-yl]methanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.2ClH/c15-10-11-4-3-7-14(8-11)9-12-5-1-2-6-13-12;;/h1-2,5-6,11,15H,3-4,7-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJLVLCGLVYPPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=N2)CO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Pyridin-2-ylmethyl Substituent on Piperidine
- The pyridin-2-ylmethyl group is introduced via nucleophilic substitution or reductive amination reactions, where 2-pyridinecarboxaldehyde or 2-pyridylmethyl halides react with piperidine derivatives.
- Catalysts such as copper or palladium complexes can facilitate carbon-nitrogen bond formation in these reactions, enhancing yields and selectivity.
Hydroxymethylation at Piperidin-3-yl Position
- Hydroxymethylation can be achieved by reduction of corresponding aldehyde or ester intermediates.
- For example, reduction of 3-piperidinylcarboxaldehyde or 3-piperidinylcarboxylic acid derivatives using sodium borohydride or catalytic hydrogenation yields the corresponding 3-hydroxymethyl piperidine.
- Sodium borohydride reduction is typically carried out at low temperatures (0–25 °C) in polar solvents such as methanol or ethanol to avoid side reactions.
Salt Formation: Dihydrochloride Preparation
- The free base of [1-(Pyridin-2-ylmethyl)piperidin-3-yl]methanol is converted to the dihydrochloride salt by treatment with excess hydrochloric acid in an appropriate solvent (e.g., ethanol or isopropanol).
- This step improves compound stability, crystallinity, and solubility for research use.
Representative Synthetic Route (Hypothetical)
| Step | Reaction Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | N-alkylation of piperidin-3-ylmethanol with 2-pyridylmethyl halide | 2-pyridylmethyl chloride/bromide, base (e.g., K2CO3), polar aprotic solvent (DMF), 60–80 °C | Forms the N-(pyridin-2-ylmethyl)piperidin-3-ylmethanol intermediate |
| 2 | Purification of free base | Extraction, drying, evaporation | Removal of impurities |
| 3 | Salt formation | HCl gas or HCl in ethanol, room temperature | Formation of dihydrochloride salt |
This route is consistent with general organic synthesis principles for similar compounds.
Related Synthetic Insights from Literature and Patents
- Palladium-catalyzed coupling reactions (e.g., using tetrakis(triphenylphosphine)palladium) are effective for forming pyridin-2-ylmethyl amines from pyridine esters or halides.
- Reduction of pyridine carboxylic acid esters to hydroxymethyl derivatives can be performed using sodium borohydride or catalytic hydrogenation under mild conditions.
- Salt formation with hydrochloric acid is a standard step to isolate and stabilize amine-containing compounds.
Summary Table of Preparation Aspects
Research Findings and Considerations
- The presence of both pyridine and piperidine rings requires careful control of reaction conditions to avoid over-alkylation or side reactions.
- Catalytic systems involving palladium complexes have been shown to enhance selectivity in forming pyridinylmethyl amines, which is critical for yield optimization.
- The dihydrochloride salt form improves compound handling characteristics, including solubility and stability, which is essential for research applications.
- No direct, detailed synthetic procedures for the exact compound were found in public literature, indicating that preparation methods may be proprietary or specialized for research suppliers.
Chemical Reactions Analysis
Types of Reactions
[1-(Pyridin-2-ylmethyl)piperidin-3-yl]methanol dihydrochloride: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: : Reduction reactions can be used to convert the compound to its amine derivatives.
Substitution: : Nucleophilic substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: : Nucleophiles like halides and amines are used, often in the presence of a base.
Major Products Formed
Oxidation: : Piperidin-3-one derivatives.
Reduction: : Piperidin-3-ylmethanol derivatives.
Substitution: : Various substituted piperidines.
Scientific Research Applications
[1-(Pyridin-2-ylmethyl)piperidin-3-yl]methanol dihydrochloride: has a wide range of applications in scientific research:
Chemistry: : Used as a building block in organic synthesis and as a catalyst in various chemical reactions.
Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Explored for its therapeutic potential in drug development, particularly in the treatment of neurological disorders.
Industry: : Utilized in material science for the development of new materials with unique properties.
Mechanism of Action
The mechanism by which [1-(Pyridin-2-ylmethyl)piperidin-3-yl]methanol dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound is compared to analogs with modifications in the piperidine substituents, aromatic rings, or salt forms. Key examples include:
(1-((6-Chloropyridin-3-yl)methyl)piperidin-3-yl)methanol dihydrochloride (CAS: 1185312-32-6)
- Molecular Formula : C₁₂H₁₉Cl₃N₂O
- Molecular Weight : 313.65 g/mol
- Key Differences: A chlorine atom at the 6-position of the pyridine ring increases lipophilicity and molecular weight compared to the non-chlorinated parent compound. This modification may enhance binding affinity to targets like nicotinic acetylcholine receptors but could reduce solubility .
b. 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride (CAS: 1286265-79-9)
- Molecular Formula : C₁₂H₁₇Cl₂N₃O
- Molecular Weight : 292.20 g/mol
- Key Differences: Replaces the methanol group with a methanone and adds an aminomethyl group. The ketone introduces polarity, while the amine may facilitate hydrogen bonding, altering pharmacokinetic properties .
4-(Diphenylmethoxy)piperidine Hydrochloride (CAS: 65214-86-0)
- Molecular Formula: C₁₈H₂₂ClNO
- Molecular Weight : 303.83 g/mol
- Key Differences: The diphenylmethoxy group creates a bulkier, more lipophilic structure. This compound is a mono-hydrochloride salt, contrasting with the dihydrochloride form of the target compound, affecting solubility and dosing .
Data Table: Structural and Physicochemical Comparison
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility (Predicted) | Therapeutic Potential |
|---|---|---|---|---|---|
| [Target Compound] (1332531-03-9) | C₁₂H₁₈Cl₂N₂O | 279.21 | Pyridin-2-ylmethyl, methanol | High (dihydrochloride) | CNS modulation, enzyme inhibition |
| (1-((6-Cl-Pyridin-3-yl)methyl)piperidin-3-yl)methanol diHCl (1185312-32-6) | C₁₂H₁₉Cl₃N₂O | 313.65 | 6-Cl-pyridinylmethyl, methanol | Moderate | Enhanced receptor binding |
| 4-(Aminomethyl)piperidin-1-ylmethanone diHCl (1286265-79-9) | C₁₂H₁₇Cl₂N₃O | 292.20 | Pyridin-4-yl methanone, aminomethyl | Moderate | Anticancer, antimicrobial |
| 4-(Diphenylmethoxy)piperidine HCl (65214-86-0) | C₁₈H₂₂ClNO | 303.83 | Diphenylmethoxy | Low | Antihistaminic (e.g., Diphenylpyraline HCl) |
| (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol (1404192-13-7) | C₁₂H₁₉N₃O₂ | 237.30 | 6-Ethoxypyrimidin-4-yl, methanol | High | Kinase inhibition |
Q & A
Q. What are the recommended synthetic routes for [1-(Pyridin-2-ylmethyl)piperidin-3-yl]methanol dihydrochloride?
The synthesis typically involves reductive amination or ester reduction. For example, a piperidine ester intermediate can be reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) to yield the alcohol moiety, followed by dihydrochloride salt formation. Optimization of reaction time (e.g., 3 days for reflux) and stoichiometry (3.0 equivalents of LiAlH₄) is critical for high yields . Purification via column chromatography (e.g., CH₂Cl₂-MeOH-NH₄OH systems) ensures removal of byproducts .
Q. How should researchers characterize the compound’s purity and structural integrity?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry and substituent positions (e.g., pyridinylmethyl and piperidinyl groups) .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., using ESI-MS for Cl⁻ adducts) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) under gradient conditions with UV detection .
- X-ray Crystallography : Resolve chiral centers if applicable, as seen in similar piperidine derivatives .
Q. What safety precautions are necessary during handling and storage?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Perform reactions in a fume hood to prevent inhalation of fine powder aerosols .
- Storage : Keep in airtight containers at room temperature, away from moisture and oxidizers .
- Waste Disposal : Segregate waste and collaborate with certified agencies for hazardous material disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility and stability data?
Discrepancies in solubility (e.g., water vs. organic solvents) may arise from varying salt forms or crystallinity. To address this:
- Conduct pH-dependent solubility studies (e.g., pH 3–9 buffers) to identify optimal conditions .
- Use thermogravimetric analysis (TGA) to assess hygroscopicity and decomposition temperatures .
- Compare batch-specific data from suppliers, noting deviations in crystallinity via powder X-ray diffraction (PXRD) .
Q. What strategies are effective for chiral resolution of the piperidine ring?
- Chiral Auxiliaries : Introduce enantiopure intermediates during synthesis (e.g., (R,R)-configured esters) .
- Chromatographic Separation : Use chiral columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases .
- Enzymatic Resolution : Apply lipases or esterases to hydrolyze specific enantiomers, as demonstrated in related piperidine systems .
Q. How does the compound’s stability vary under in vitro assay conditions (e.g., plasma, buffers)?
- Plasma Stability : Incubate with human plasma at 37°C for 24 hours; analyze degradation via LC-MS. Adjust assay pH to ≤6.0 to minimize hydrolysis of the methanol group .
- Oxidative Stress Testing : Expose to H₂O₂ (0.3% v/v) and monitor for pyridine ring oxidation using UV-Vis spectroscopy .
- Light Sensitivity : Store solutions in amber vials if UV-Vis scans show absorbance peaks <400 nm .
Q. What methods validate the compound’s biological activity in receptor-binding assays?
- Radioligand Displacement Assays : Use tritiated ligands (e.g., [³H]nicotine for nicotinic acetylcholine receptors) to measure IC₅₀ values. Include control compounds (e.g., (±)-epibatidine) for benchmarking .
- Functional Assays : Employ calcium flux or FLIPR® assays in HEK293 cells expressing target receptors. Normalize data to vehicle controls to account for dihydrochloride salt effects .
Methodological Notes
- Contradiction Management : Cross-reference supplier SDS data (e.g., Kishida Chemical vs. Sigma-Aldrich) for hazard classification inconsistencies .
- Scale-Up Challenges : Optimize solvent systems (e.g., switch from THF to EtOH for safer LiAlH₄ reductions) during process chemistry .
- Environmental Impact : Follow OECD guidelines for biodegradability testing if the compound is used in ecotoxicology studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
